Butylhydroxyanisole

Catalog No.
S603744
CAS No.
25013-16-5
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylhydroxyanisole

CAS Number

25013-16-5

Product Name

Butylhydroxyanisole

IUPAC Name

2-tert-butyl-4-methoxyphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3

InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

Solubility

less than 1 mg/mL at 65.3° F (NTP, 1992)

Synonyms

3-BHA, 3-tert-butyl-4-hydroxyanisole

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

Antioxidant Properties and Potential Health Benefits:

  • Free Radical Scavenging: BHA exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases like cancer and neurodegenerative disorders [].
  • Anti-inflammatory Effects: Studies suggest BHA might possess anti-inflammatory properties, offering potential benefits in conditions like inflammatory bowel disease and arthritis [].
  • Cancer Research: While the role of BHA in human cancer is controversial, some in vitro and animal studies suggest potential anti-cancer effects, prompting further research []. However, it is crucial to note that these studies do not directly translate to human consumption, and further investigation is necessary.

BHA as a Research Tool:

  • Cellular and Molecular Studies: BHA serves as a valuable tool in cell and molecular biology research due to its ability to modulate specific cellular processes, allowing researchers to study mechanisms related to oxidative stress, inflammation, and cell signaling pathways [].
  • Drug Development: BHA's well-defined properties make it a useful tool in drug development, particularly in studies investigating the effects of antioxidants on drug efficacy and toxicity [].

BHA in Environmental Research:

  • Environmental Pollutant Analysis: BHA, along with other phenolic antioxidants, is sometimes used as a reference standard in environmental research to analyze and quantify various pollutants in water and soil samples [].

Butylated hydroxyanisole is a synthetic antioxidant commonly used as a food preservative. It is a waxy, solid petrochemical characterized by its ability to prevent rancidity in fats and oils, thereby extending the shelf life of various products. The chemical structure of butylated hydroxyanisole consists of two isomeric forms: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. It is primarily derived from 4-methoxyphenol and isobutylene, and it exhibits antioxidant properties by stabilizing free radicals through its conjugated aromatic ring .

As an antioxidant, BHA acts by interrupting free radical chain reactions that cause oxidation. Free radicals are highly reactive molecules with an unpaired electron, leading to the breakdown of fats and oils. BHA donates a hydrogen atom to the free radical, forming a stable molecule and preventing further propagation of the chain reaction []. This mechanism helps to preserve the quality and freshness of food products.

The safety of BHA is a subject of ongoing research. While generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) at specific use levels in food, some studies have suggested potential health concerns, including endocrine disruption and carcinogenicity. More research is needed to fully understand the long-term effects of BHA consumption.

Data on Toxicity:

  • Oral LD50 (rat): 880 mg/kg [] (LD50 refers to the median lethal dose, the amount of a substance that is fatal to 50% of a test population)

Safety Considerations:

  • BHA may cause skin irritation in some individuals.
  • Pregnant and lactating women may want to limit their intake of BHA due to potential developmental and hormonal effects.

Butylated hydroxyanisole can be synthesized through two primary methods:

  • Alkylation of p-Methoxyphenol: This method involves reacting p-methoxyphenol with isobutylene, resulting in a mixture of the two isomeric forms.
  • Methylation of tert-Butylhydroquinone: This alternative method also yields butylated hydroxyanisole but is less commonly used in industrial applications .

The synthesis typically results in a composition that is approximately 90% 3-tert-butyl-4-hydroxyanisole and 10% 2-tert-butyl-4-hydroxyanisole due to steric influences during the reaction .

Butylated hydroxyanisole is widely used across various industries due to its antioxidant properties:

  • Food Industry: It is added to fats and oils to prevent rancidity.
  • Cosmetics: Used as a preservative in various cosmetic formulations.
  • Pharmaceuticals: Incorporated into medicines such as cholecalciferol (vitamin D3) and lovastatin.
  • Rubber and Petroleum Products: Acts as an antioxidant to enhance product stability .

Several compounds share structural similarities with butylated hydroxyanisole, including:

Compound NameStructure TypeMain UseUnique Features
Butylated HydroxytoluenePhenolic antioxidantFood preservativeSimilar to butylated hydroxyanisole but with a hydroxytoluene structure
Tert-ButylhydroquinoneHydroquinone derivativeFood preservativeMetabolite of butylated hydroxyanisole; considered more potent
Propyl GallateGallate esterFood preservativeExhibits antioxidant properties similar to butylated hydroxyanisole
Gallic AcidNatural phenolic compoundAntioxidantFound naturally; less synthetic than butylated hydroxyanisole

Butylated hydroxyanisole's unique positioning lies in its specific structure that allows it to act effectively as an antioxidant while also raising safety concerns due to its potential carcinogenicity.

Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992)
PelletsLargeCrystals

XLogP3

3.2

Boiling Point

507 to 518 °F at 733 mm Hg (NTP, 1992)

Flash Point

313 °F (NTP, 1992)

Melting Point

118 to 131 °F (NTP, 1992)

UNII

62RAC24292

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/

Other CAS

121-00-6
921-00-6
25013-16-5

Wikipedia

3-tert-butyl-4-hydroxyanisole

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Health Hazards -> Carcinogens
Cosmetics -> Antioxidant

Methods of Manufacturing

Alkylation of 4-hydroxyanisole with isobutylene which yields the mixture of 2- and 3-tert-butyl isomers used as product

General Manufacturing Information

All other basic organic chemical manufacturing
Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE
Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE
Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.

Analytic Laboratory Methods

HPLC, HPL & GC COMBINED WITH MASS SPECTROSCOPY WERE DEVELOPED TO DETECT 3-TERT-BUTYL-4-HYDROXYANISOLE & 2-TERT-BUTYL-4-HYDROXYANISOLE IN COMMERCIAL BUTYLATED HYDROXYANISOLE USED AS ANTIOXIDANT IN PHARMACEUTICALS & FOODS.
HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.
Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.

Clinical Laboratory Methods

METHOD IS DESCRIBED FOR DETECTION OF 3-TERT-BUTYL-4-HYDROXYANISOLE IN RAT PLASMA USING HIGH RESOLUTION CAPILLARY GC/MS WITH SELECTIVE ION MONITORING. 10 NG/ML CAN BE DETECTED IN 0.1 ML SAMPLES.

Interactions

IN TESTS ON BENZO(A)PYRENE-INDUCED NEOPLASIA OF FORESTOMACH OF ICR/HA MOUSE, ADDN OF 3-TERT-BUTYL-4-HYDROXYANISOLE DECR NUMBER & INCIDENCE OF TUMOR FORMATION.
MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.
RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.
BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/

Dates

Modify: 2023-08-15

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